molecular formula C10H12Cl2N2O B7970813 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate

1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate

Cat. No.: B7970813
M. Wt: 247.12 g/mol
InChI Key: PJECQDFXRCAREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate typically involves the chloromethylation of phenyl rings followed by the formation of the pyrazole ring. One common method is the Blanc reaction, where benzene is reacted with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group. Subsequent steps involve the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques, such as crystallization and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The chloromethyl group enhances its reactivity, allowing it to bind to enzymes or receptors, thereby modulating their activity. The pyrazole ring plays a crucial role in the compound's biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Benzene, 1-chloro-3-(chloromethyl)-; Benzene, 1,3-bis(chloromethyl)-

  • Uniqueness: The presence of the pyrazole ring in this compound distinguishes it from other chloromethylated phenyl compounds, providing it with unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-[3-(chloromethyl)phenyl]pyrazole;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH.H2O/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;;/h1-7H,8H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJECQDFXRCAREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CCl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.